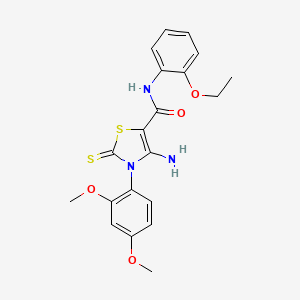![molecular formula C18H26N2O3S B6573301 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide CAS No. 946351-71-9](/img/structure/B6573301.png)
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide” is a chemical compound . It is also known by its CAS Number: 927996-55-2 . The compound has a molecular weight of 240.33 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide was synthesized by the Miyaura borylation and sulfonylation reactions .Molecular Structure Analysis
The IUPAC name for the compound is 1-(ethylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinamine . The InChI Code is 1S/C11H16N2O2S/c1-2-16(14,15)13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7,12H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature at room temperature .科学研究应用
ETC has been used in a variety of scientific research applications, such as in the study of cellular signaling pathways, drug development, and drug metabolism. In particular, ETC has been used to study the effects of drugs on the endocannabinoid system, as well as to investigate the effects of drugs on the expression of certain genes. Additionally, ETC has been used to study the effects of drugs on the regulation of cell cycle progression and apoptosis.
作用机制
The exact mechanism of action of ETC is not yet fully understood. However, it is believed that ETC acts as an agonist of the endocannabinoid system, which is involved in many physiological processes, such as pain, memory, and appetite. Additionally, ETC has been found to interact with a variety of other receptors, such as the serotonin receptor, and has been found to modulate the expression of certain genes.
Biochemical and Physiological Effects
ETC has been found to have a variety of biochemical and physiological effects. In particular, ETC has been found to modulate the activity of the endocannabinoid system, as well as to modulate the expression of certain genes. Additionally, ETC has been found to have anti-inflammatory, antioxidant, and antinociceptive effects.
实验室实验的优点和局限性
ETC is an attractive molecule for use in laboratory experiments due to its small size and relatively low toxicity. Additionally, ETC has been found to be stable in a variety of solvents and can be easily synthesized from readily available starting materials. However, ETC has been found to have a limited shelf life and can be degraded by light and oxygen. Additionally, ETC has been found to have a limited solubility in certain solvents, which can limit its use in certain experiments.
未来方向
The potential future directions for ETC are numerous. For example, ETC could be used to further investigate the effects of drugs on the endocannabinoid system and the expression of certain genes. Additionally, ETC could be used to study the effects of drugs on other pathways, such as the immune system, or to study the effects of drugs on other physiological processes, such as pain, memory, and appetite. Additionally, ETC could be used to develop novel drugs and therapeutics. Finally, ETC could be used to further investigate the biochemical and physiological effects of ETC, as well as to develop more efficient and cost-effective synthesis methods.
合成方法
ETC is synthesized from the reaction of 1-ethanesulfonyl-1,2,3,4-tetrahydroquinoline-7-yl (ETQ) and cyclohexanecarboxylic acid (CHCA). The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and is conducted in an aqueous solution. The reaction yields a product that is a mixture of the desired ETC and an impurity of the ethanesulfonamide byproduct. The mixture is then purified using a variety of techniques, such as column chromatography, thin-layer chromatography, or recrystallization.
安全和危害
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-24(22,23)20-12-6-9-14-10-11-16(13-17(14)20)19-18(21)15-7-4-3-5-8-15/h10-11,13,15H,2-9,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYWESALJVRTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6573222.png)
![N-(2-ethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6573230.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B6573236.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B6573250.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide](/img/structure/B6573265.png)
![N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6573269.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6573288.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6573290.png)
![2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6573296.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B6573302.png)
![3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B6573303.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B6573307.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B6573310.png)